tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is a complex organic compound that features a brominated imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of solvents like toluene or ethyl acetate and reagents such as tert-butyl chloroformate and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can be oxidized or reduced under specific conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used to study the biological activity of imidazo[1,2-a]pyridine derivatives.
Materials Science: It can be incorporated into materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective groups.
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridine: A closely related compound with similar structural features.
Uniqueness
Tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is unique due to the presence of the bromine atom and the specific arrangement of functional groups.
Properties
Molecular Formula |
C14H18BrN3O2 |
---|---|
Molecular Weight |
340.22 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H18BrN3O2/c1-9(16-13(19)20-14(2,3)4)11-8-18-7-10(15)5-6-12(18)17-11/h5-9H,1-4H3,(H,16,19)/t9-/m0/s1 |
InChI Key |
IKWMUFFVMVVQES-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CN2C=C(C=CC2=N1)Br)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CN2C=C(C=CC2=N1)Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.